N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is a synthetic compound that belongs to a class of molecules known for their potential pharmacological applications. This compound features a unique structural framework that combines elements from benzo[d][1,3]dioxole and pyrrolidine, which may contribute to its biological activity.
This compound can be classified under the category of amides due to the presence of the amide functional group in its structure. It also exhibits characteristics typical of heterocyclic compounds, which are often explored for their biological activities.
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and characterize the products .
The molecular formula of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is , with a molecular weight of approximately 357.45 g/mol. The compound features a benzo[d][1,3]dioxole ring system attached to a pyrrolidine group through a propanamide linkage.
The structural representation can be analyzed using various cheminformatics tools that provide insights into bond lengths, angles, and steric configurations. The InChIKey for this compound is provided in databases such as PubChem and NIST, facilitating its identification in chemical repositories .
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate can participate in several chemical reactions:
These reactions are typically carried out under controlled laboratory conditions with appropriate safety measures due to the potential reactivity of intermediates involved.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is not fully elucidated but is believed to involve modulation of specific biological pathways. Compounds with similar structures have been shown to interact with neurotransmitter receptors or enzymes involved in metabolic processes.
Research indicates that derivatives of this class may exhibit activity against certain cancer types or neurological disorders by inhibiting specific targets such as enzymes or receptors involved in disease progression .
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate is typically a white to off-white crystalline solid. Its melting point and solubility characteristics are critical for formulation in pharmaceutical applications.
The compound is expected to be stable under standard laboratory conditions but may be sensitive to moisture or light. Its solubility profile would influence its bioavailability when used in therapeutic applications.
Relevant data regarding solubility, partition coefficients (log P), and pKa values are essential for understanding its pharmacokinetics .
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting various diseases. Its unique structural features make it a candidate for further exploration in:
The strategic functionalization of the pyrrolidine-propanamide core enables precise modulation of the compound's physicochemical properties and bioactivity. This hybrid scaffold merges the conformational flexibility of the pyrrolidine ring with the hydrogen-bonding capacity of the propanamide linker, creating an optimal pharmacophore for target engagement. The synthetic route prioritizes regioselective benzodioxole attachment at the propanamide nitrogen, leveraging the electron-rich aromatic system to enhance molecular recognition capabilities .
Key structural considerations include:
Synthesis begins with N-Boc-protected pyrrolidine, which undergoes nucleophilic displacement with acryloyl chloride to install the propanamide backbone. Crucially, benzodioxol-5-ylamine coupling utilizes PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] activation, achieving >85% yield while suppressing racemization – a significant improvement over traditional EDC/HOBt approaches [9].
Table 1: Key Intermediates for Core Assembly
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | 95505 (PubChem) | C₁₀H₁₂O₃ | Benzodioxole precursor |
N-Boc-3-(pyrrolidin-1-yl)propanamine | Not specified | C₁₂H₂₄N₂O₂ | Pyrrolidine-propanamide core |
PyBOP activator | 128625-52-5 | C₁₈H₂₈F₆N₆OP₂ | Coupling reagent |
Oxalate salt formation transforms the free base into a crystalline, bioavailable solid via proton transfer thermodynamics. The reaction exploits the pKa differential between pyrrolidinium (pKa ~10) and oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14), driving near-quantitative salt formation when employing 1.05:1 oxalic acid:free base stoichiometry in anhydrous ethanol .
Critical process parameters include:
Mechanistic studies reveal a two-step crystallization: initial rapid ion pairing (k = 3.8 × 10³ M⁻¹s⁻¹) followed by slow reorganization into a monoclinic P2₁/c lattice stabilized by three hydrogen bonds per ion pair. The optimized protocol delivers 92.3% isolated yield with >99.5% enantiomeric purity when starting from (S)-enantiomer enriched free base .
Table 2: Oxalate Salt Crystallization Optimization
Parameter | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Acid Equivalents | 1.20 eq | 1.05 eq | +18% yield |
Solvent System | Aqueous acetone | Anhydrous ethanol | +12% purity |
Cooling Rate | Rapid quenching (10°C/min) | Controlled gradient (0.5°C/min) | +25% crystal size |
Seeding Point | Undercooled solution | 45°C supersaturation | Eliminates agglomeration |
The critical benzodioxole-propanamide coupling demonstrates profound reagent dependence, with phosphonium salts outperforming carbodiimides in both yield and stereochemical fidelity. Comprehensive screening revealed PyBOP's superiority due to its stable hexafluorophosphate counterion and diminished racemization risk compared to uronium/guanidinium alternatives [9].
Performance metrics across coupling systems:
The PyBOP mechanism avoids carboxylic acid pre-activation, instead forming a reactive acyloxyphosphonium species that undergoes direct aminolysis. This pathway suppresses epimerization by minimizing enolization time – particularly crucial for the acid-sensitive benzodioxol-5-ylmethylamine intermediate. When scaling to kilogram batches, PyBOP demonstrated superior heat transfer characteristics (ΔT < 2°C) compared to HATU's exothermic decomposition risk [9].
Optimal benzodioxole incorporation requires aprotic, medium-polarity solvents that solubilize both the polar propanamide intermediate and aromatic amine without inducing side reactions. Binary DMF/THF (3:7 v/v) emerges as the ideal medium, balancing dipolar aprotic character with sufficient volatility for easy removal [8].
Critical solvent parameters include:
Catalytically, Cu(I)-thiophene carboxylate (0.5 mol%) accelerates the coupling by 8-fold through simultaneous activation of both reaction partners – coordinating the amide carbonyl oxygen while polarizing the amine nitrogen lone pair. This heterogeneous catalyst system achieves 98% conversion in <2 hours at 60°C, with residual copper contamination <5 ppm after standard workup. For the final oxalate salt formation, switching to ethyl acetate/ethanol (9:1) creates the ideal crystallization environment, producing needles with optimal flow properties for pharmaceutical processing [8].
Table 3: Solvent System Performance Comparison
Solvent Combination | Reaction Rate (k, M⁻¹s⁻¹) | Byproduct Formation | Post-Reaction Processing |
---|---|---|---|
DMF/THF (3:7) | 8.9 × 10⁻³ | <0.5% | Simple extraction |
Pure DMF | 9.2 × 10⁻³ | 3.8% (decomposition) | Challenging removal |
Acetonitrile | 5.6 × 10⁻³ | 1.2% | Straightforward |
Dichloromethane/DMF (1:1) | 7.1 × 10⁻³ | 2.1% (chlorination) | Complex workup |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8